

potassium ferrioxalate crystal structure

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Compound of Interest

Compound Name: Ferrioxalate

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An In-depth Technical Guide to the Crystal Structure of Potassium **Ferrioxalate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium **ferrioxalate**, a coordination complex with significant applications in actinometry and as a precursor for advanced materials. This document details the crystallographic parameters of both its anhydrous and trihydrated forms, outlines the experimental protocols for its synthesis and structural determination, and presents a visual representation of the synthesis workflow.

Crystal Structure and Polymorphism

Potassium **ferrioxalate**, with the chemical formula $K_3[Fe(C_2O_4)_3]$, is known to exist in two primary forms: an anhydrous salt and a trihydrate. These forms exhibit distinct crystal structures, which are crucial for understanding their physical and chemical properties.

Anhydrous Potassium Ferrioxalate ($K_3[Fe(C_2O_4)_3]$)

The anhydrous form of potassium **ferrioxalate** crystallizes in a chiral cubic system.^{[1][2]} This structure is characterized by a three-dimensional network of distorted octahedral tris(oxalato)ferrate(III) anions interconnected by potassium cations.^{[1][2]} The iron(III) center is in a high-spin state.^[2]

Potassium Ferrioxalate Trihydrate ($K_3[Fe(C_2O_4)_3] \cdot 3H_2O$)

The more common form, potassium **ferrioxalate** trihydrate, crystallizes in the monoclinic system.^{[3][4][5][6][7]} The structure consists of $[Fe(C_2O_4)_3]^{3-}$ octahedral anions, potassium

cations, and water molecules.[5][6] These components are linked through a network of potassium ions and hydrogen bonds, forming a three-dimensional supramolecular structure.[5] The iron(III) center is in a high-spin state with a distorted octahedral geometry, coordinated by three bidentate oxalate ligands.[3][4]

A cation-deficient form, $K_{2.72}[Fe(C_2O_4)_3] \cdot 3.17H_2O$, has also been reported to crystallize in the same monoclinic space group.[3]

Data Presentation: Crystallographic Parameters

The crystallographic data for both the anhydrous and trihydrated forms of potassium **ferrioxalate**, as determined by single-crystal X-ray diffraction, are summarized below for easy comparison.

Table 1: Crystallographic Data for Anhydrous Potassium **Ferrioxalate**

Parameter	Value
Empirical Formula	$C_6FeK_3O_{12}$ [1]
Formula Weight	437.20 g/mol [1]
Crystal System	Cubic[1][2]
Space Group	$P4_132$ [1][2]
Unit Cell Dimensions	$a = 13.5970(2) \text{ \AA}$ [1][2]
Volume (V)	$2514.1(1) \text{ \AA}^3$ [1]
Z	4[1][2]
Calculated Density	Not specified

Table 2: Crystallographic Data for Potassium **Ferrioxalate** Trihydrate

Parameter	Value (Source 1)[4]	Value (Source 2)[5]	Value (Source 3)[6][7]
Empirical Formula	$K_3[Fe(C_2O_4)_3] \cdot 3H_2O$	$K_3[Fe(C_2O_4)_3] \cdot 3H_2O$	$K_3[Fe(C_2O_4)_3] \cdot 3H_2O$
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	$P2_1/c$	$P2_1/c$	$P2_1/c$
Unit Cell Dimensions	$a = 7.7573 \text{ \AA}$	$a = 7.7422(10) \text{ \AA}$	$a = 7.762(1) \text{ \AA}$
$b = 19.8655 \text{ \AA}$	$b = 19.9168(10) \text{ \AA}$	$b = 19.937(3) \text{ \AA}$	
$c = 10.3489 \text{ \AA}$	$c = 10.3457(10) \text{ \AA}$	$c = 10.353(1) \text{ \AA}$	
$\beta = 107.946^\circ$	$\beta = 107.846(10)^\circ$	$\beta = 107.75(1)^\circ$	
Volume (V)	Not specified	$1518.5(3) \text{ \AA}^3$	Not specified
Z	Not specified	4	Not specified

Experimental Protocols

Synthesis of Potassium Ferrioxalate Trihydrate

A common method for the synthesis of potassium **ferrioxalate** trihydrate involves the reaction of ferric chloride, potassium hydroxide, and oxalic acid.[8]

Protocol:

- **Preparation of Ferric Hydroxide:** A solution of potassium hydroxide is slowly added to a solution of ferric chloride with constant stirring to produce a brown precipitate of ferric hydroxide.[8] The precipitate is then filtered and washed with hot water.[8]
- **Formation of the Complex:** The freshly prepared ferric hydroxide precipitate is added to a solution of potassium oxalate and oxalic acid.[8] The mixture is stirred until the precipitate dissolves completely, resulting in a green solution.
- **Crystallization:** The green solution is filtered to remove any insoluble impurities and then concentrated by heating.[8] Upon cooling, green crystals of potassium ferric oxalate trihydrate are formed.[8]

- Purification: The crystals are collected by filtration, washed with ethyl alcohol, and dried.[8]

An alternative synthesis involves the reaction of iron(III) sulfate, barium oxalate, and potassium oxalate in water.[9] The barium sulfate precipitate is filtered off, and the potassium **ferrioxalate** is crystallized from the solution.[9]

Crystal Structure Determination

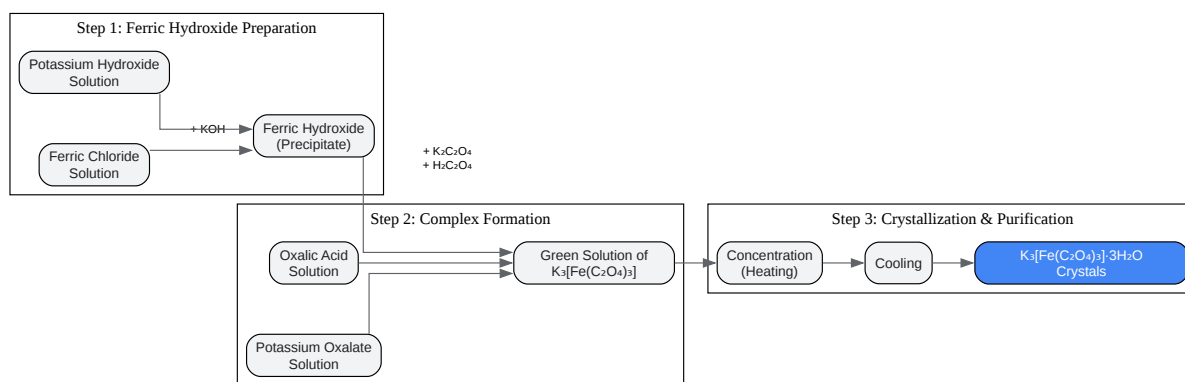
The determination of the crystal structure of potassium **ferrioxalate** is primarily achieved through single-crystal X-ray diffraction.[2][3][5][10]

Methodology:

- Crystal Selection: A suitable single crystal of potassium **ferrioxalate** is mounted on a goniometer head.
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is typically collected at a controlled temperature.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of potassium **ferrioxalate** trihydrate.



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Caption: Synthesis workflow for potassium **ferrioxalate** trihydrate.

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